6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline
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Overview
Description
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline is a heterocyclic compound that belongs to the family of indoloquinolines. These compounds are known for their complex structures and diverse biological activities. The indoloquinoline framework is found in many natural products and synthetic compounds with significant pharmacological properties. This particular compound, with its unique structure, has attracted interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline can be achieved through several methods. One common approach involves the intramolecular oxidative cyclization of suitable precursors. For example, a visible light-induced intramolecular oxidative cyclization and detosylation process has been reported to efficiently produce indoloquinoline derivatives . This method utilizes mild conditions and can achieve high yields.
Another method involves the use of transition metal-catalyzed cross-coupling reactions and direct C-H functionalization. These reactions often employ catalysts such as palladium or ruthenium and can be performed under various conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as the use of visible light photoredox catalysis, can further improve the sustainability of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized indoloquinolines .
Scientific Research Applications
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound exhibits various biological activities, including anti-tumor, anti-inflammatory, and cytotoxic properties. It is used in biological assays to study its effects on different cell lines and organisms.
Medicine: Due to its pharmacological properties, the compound is investigated for potential therapeutic applications. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, resulting in cytotoxic effects .
Additionally, the compound can inhibit the activity of specific enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By targeting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline can be compared with other similar compounds, such as:
Indolo[2,3-b]quinolines: These compounds share a similar indoloquinoline framework but differ in the position of the nitrogen atom and other substituents.
Indolo[3,2-d]benzazepines: These compounds have a different ring structure but exhibit similar biological activities.
Cryptolepine and Neocryptolepine: Natural indoloquinoline alkaloids with significant pharmacological properties.
The uniqueness of this compound lies in its specific structure and the position of the methyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
149429-25-4 |
---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
21-methyl-12,20-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C20H14N2/c1-12-19-16-10-13-6-2-3-7-14(13)11-18(16)22-20(19)15-8-4-5-9-17(15)21-12/h2-11,22H,1H3 |
InChI Key |
FFQKMZZULOIQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C4=CC5=CC=CC=C5C=C4N3 |
Origin of Product |
United States |
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